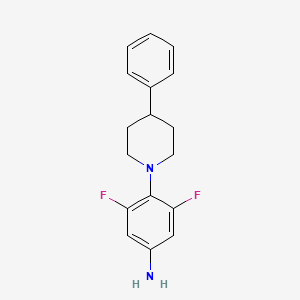
3,5-Difluoro-4-(4-phenylpiperidin-1-yl)aniline
Overview
Description
3,5-Difluoro-4-(4-phenylpiperidin-1-yl)aniline is a chemical compound known for its applications in pharmaceutical and chemical research. It is characterized by the presence of two fluorine atoms at the 3 and 5 positions of the aniline ring and a phenylpiperidine group at the 4 position. This compound is often used as an intermediate in the synthesis of various active pharmaceutical ingredients and antiviral agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-4-(4-phenylpiperidin-1-yl)aniline typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Phenyl Group: The phenyl group is introduced via a substitution reaction, often using a phenyl halide and a base.
Fluorination: The fluorine atoms are introduced at the 3 and 5 positions of the aniline ring through electrophilic fluorination reactions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes:
Batch Reactions: Conducting the reactions in large reactors with controlled temperature and pressure.
Purification: Using techniques such as crystallization, distillation, and chromatography to purify the final product.
Quality Control: Ensuring the purity and quality of the compound through rigorous testing and analysis.
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-4-(4-phenylpiperidin-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are employed in substitution reactions.
Major Products
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Amines and other reduced forms.
Substitution Products: Compounds with various functional groups replacing the fluorine atoms.
Scientific Research Applications
3,5-Difluoro-4-(4-phenylpiperidin-1-yl)aniline has several scientific research applications, including:
Pharmaceutical Research: Used as an intermediate in the synthesis of active pharmaceutical ingredients, particularly antiviral agents.
Chemical Research: Employed in the development of new chemical reactions and synthetic methodologies.
Biological Studies: Investigated for its potential biological activities and interactions with various biological targets.
Industrial Applications: Utilized in the production of high-value chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-4-(4-phenylpiperidin-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,5-Difluoro-4-(4-fluorophenyl)piperidin-1-yl)aniline: Similar structure with an additional fluorine atom on the phenyl group.
3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline: Similar structure with a methyl group instead of a phenyl group.
Uniqueness
3,5-Difluoro-4-(4-phenylpiperidin-1-yl)aniline is unique due to its specific substitution pattern and the presence of both fluorine atoms and a phenylpiperidine group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
3,5-difluoro-4-(4-phenylpiperidin-1-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2/c18-15-10-14(20)11-16(19)17(15)21-8-6-13(7-9-21)12-4-2-1-3-5-12/h1-5,10-11,13H,6-9,20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJINCCIYIGKQLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)C3=C(C=C(C=C3F)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(3-Isopropylphenyl)-pyrimidin-5-yloxy]-acetic acid](/img/structure/B8162815.png)
![[2-(3-Ethylphenyl)-pyrimidin-5-yloxy]-acetic acid](/img/structure/B8162819.png)
![[2-(4-Isopropylphenyl)-pyrimidin-5-yloxy]-acetic acid](/img/structure/B8162823.png)
![[2-(4-Trifluoromethoxyphenyl)-pyrimidin-5-yloxy]-acetic acid](/img/structure/B8162827.png)







